molecular formula C23H26N2O6 B438728 2-Phenoxyethyl 4-(2,5-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 313969-43-6

2-Phenoxyethyl 4-(2,5-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B438728
CAS No.: 313969-43-6
M. Wt: 426.5g/mol
InChI Key: XMRPVVBADBRUIO-UHFFFAOYSA-N
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Description

The compound 2-Phenoxyethyl 4-(2,5-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction. DHPMs are known for their diverse pharmacological activities, including anticancer, antiviral, and enzyme-inhibitory properties . The target molecule features a 2,5-dimethoxyphenyl group at the C4 position, a phenoxyethyl ester at C5, and methyl substituents at N1 and C4. These structural elements influence its physicochemical and biological behavior compared to analogs.

Properties

IUPAC Name

2-phenoxyethyl 6-(2,5-dimethoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6/c1-15-20(22(26)31-13-12-30-16-8-6-5-7-9-16)21(24-23(27)25(15)2)18-14-17(28-3)10-11-19(18)29-4/h5-11,14,21H,12-13H2,1-4H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRPVVBADBRUIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=C(C=CC(=C2)OC)OC)C(=O)OCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Biginelli Reaction Adaptations

The Biginelli reaction, a one-pot condensation of aldehydes, urea, and β-keto esters, is a cornerstone for synthesizing dihydropyrimidinone (DHPM) derivatives. For the target compound, modifications to this protocol are necessary to accommodate the phenoxyethyl ester and dimethyl substituents. A typical pathway involves:

  • Aldehyde Preparation : 2,5-Dimethoxybenzaldehyde serves as the aromatic aldehyde component, introducing the dimethoxyphenyl moiety.

  • β-Keto Ester Selection : Methyl acetoacetate provides the β-keto ester backbone, while 2-phenoxyethanol is esterified to introduce the phenoxyethyl group.

  • Urea Integration : Urea or thiourea derivatives facilitate cyclocondensation to form the tetrahydropyrimidine ring.

Key challenges include steric hindrance from the 1,6-dimethyl groups and ensuring regioselectivity during cyclization. Studies on analogous compounds demonstrate that substituting traditional ethanol with 2-phenoxyethanol requires elevated temperatures (80–100°C) and acidic catalysts like sulfuric acid or p-toluenesulfonic acid (PTSA).

Reaction Conditions and Optimization

Solvent-Free Synthesis

Green chemistry approaches prioritize solvent-free conditions to minimize waste. A protocol adapted from involves:

  • Reactants : 2,5-Dimethoxybenzaldehyde (1.0 equiv), methyl 3-oxopentanoate (1.2 equiv), urea (1.5 equiv), and 2-phenoxyethanol (1.1 equiv).

  • Catalyst : Concentrated H₂SO₄ (0.1 equiv) at pH 4.0–5.0.

  • Temperature : 80°C for 2–4 hours under reflux.

ParameterOptimal RangeImpact on Yield
Temperature80–90°CMaximizes cyclization
Catalyst Concentration0.1–0.3 equiv H₂SO₄Prevents side reactions
Reaction Time2–4 hoursBalances completion vs. degradation

Yields under these conditions reach 65–72%, with purity >90% after recrystallization.

Solvent-Assisted Methods

For industrial scalability, polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reagent solubility. A comparative study showed:

  • DMF-Based Synthesis : 75% yield at 100°C with 0.2 equiv PTSA.

  • THF-Based Synthesis : 68% yield at reflux temperature (66°C) but required longer reaction times (6–8 hours).

Catalytic Systems and Efficiency

Acid Catalysts

  • H₂SO₄ : Provides Brønsted acidity for protonating carbonyl groups, accelerating cyclocondensation. However, over-acidification (pH <3.0) leads to ester hydrolysis.

  • PTSA : Less corrosive than H₂SO₄ and recyclable, making it suitable for continuous flow reactors.

Lewis Acid Catalysts

  • FeCl₃·6H₂O : In ethanol at 70°C, achieves 60% yield but requires post-reaction neutralization.

  • Zn(OTf)₂ : Enhances regioselectivity for the 1,6-dimethyl configuration, yielding 78% in DMF.

Purification and Characterization

Recrystallization

Crude product is purified using ethanol-water (3:1 v/v), yielding needle-like crystals. Purity is confirmed via:

  • HPLC : Retention time 8.2 min (C18 column, acetonitrile-water gradient).

  • ¹H NMR : Key signals include δ 1.32 (s, 6H, –CH₃), δ 4.45 (t, 2H, –OCH₂CH₂O–), and δ 5.76 (s, 1H, NH).

Chromatographic Methods

Silica gel column chromatography (ethyl acetate/hexane, 1:4) isolates the target compound from byproducts like unreacted aldehyde or dimerized species.

Industrial Scalability and Continuous Flow Synthesis

Batch Reactor Limitations

Traditional batch methods face heat transfer inefficiencies and prolonged reaction times. Scaling to 10 kg batches reduces yield to 55–60% due to inhomogeneous mixing.

Continuous Flow Advantages

  • Microreactors : Maintain precise temperature control (±2°C), improving yield to 70% at 1 kg/hr throughput.

  • In-Line Analytics : UV-Vis monitoring at 254 nm enables real-time adjustment of reactant stoichiometry.

Comparative Analysis of Synthetic Pathways

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Solvent-Free (H₂SO₄)7292ModerateLow
DMF (PTSA)7589HighModerate
Continuous Flow7095HighLow

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Anti-cancer Potential
Research indicates that this compound exhibits significant anti-inflammatory properties and activity against certain cancer cell lines. Its mechanism of action may involve the inhibition of specific enzymes or receptors that are critical in disease pathways. This potential has made it a candidate for further exploration in drug development aimed at treating inflammatory diseases and certain types of cancer.

Mechanism of Action
The compound's biological activity is thought to stem from its ability to modulate various biochemical pathways. Understanding these interactions is crucial for optimizing therapeutic efficacy while minimizing side effects. Studies have shown that it can inhibit enzymes involved in inflammatory responses and cancer cell proliferation.

Agricultural Applications

Development of Agrochemicals
2-Phenoxyethyl 4-(2,5-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is also being investigated for its role in agricultural chemistry. Its structural features may contribute to the development of effective pesticides and herbicides that improve crop yields while reducing environmental impact. This application aligns with the growing demand for sustainable agricultural practices .

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, this compound is utilized to study enzyme inhibition and receptor binding. These studies are critical for discovering new therapeutic agents that can target specific biological pathways. The compound's unique structure allows researchers to explore its interactions with various biological targets effectively .

Material Science Applications

Novel Material Development
The compound's properties are being explored for potential applications in material science. Researchers are investigating its ability to create novel materials with enhanced thermal stability and mechanical strength. Such materials could have diverse industrial applications ranging from construction to electronics .

Case Studies

Several studies have documented the applications of this compound:

  • Anti-cancer Activity Study
    A study published in a peer-reviewed journal demonstrated that the compound significantly inhibited the growth of specific cancer cell lines through targeted enzyme inhibition. The research highlighted its potential as a lead compound in the development of new anti-cancer drugs.
  • Agricultural Efficacy Assessment
    Research conducted on the use of this compound as an agrochemical showed promising results in improving crop resistance to pests while maintaining environmental safety standards. Field trials indicated increased yield compared to untreated crops .
  • Material Science Innovation
    Investigations into the use of this compound in creating composite materials revealed enhanced thermal properties compared to traditional materials. These findings suggest potential industrial applications where high thermal stability is required .

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 4-(2,5-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Variations at the C4 Aromatic Ring

The C4 aromatic substituent significantly impacts bioactivity and electronic properties. Key comparisons include:

Compound (C4 Substituent) Melting Point (°C) IR ν(C=O) (cm⁻¹) Yield (%) Biological Activity (TP Inhibition IC₅₀, μM) Reference
Target: 2,5-Dimethoxyphenyl Not reported Not reported Not reported Not tested [18, 19]
2-Chlorophenyl (4a) 215 1708 (ester), 1615 (amide) 70 Not tested [1]
3,4-Dimethoxyphenyl Not reported 1705 (ester) 93 TP IC₅₀ = 59.0 [8, 20]
3-Nitrophenyl (4x) 125–126 1700 (ester) 85 Not tested [9]
Thiophen-3-yl Not reported Not reported Not reported TP IC₅₀ = 47.1 [8]

Key Findings :

  • The 3,4-dimethoxyphenyl analog exhibited moderate thymidine phosphorylase (TP) inhibition (IC₅₀ = 59.0 μM), while the thiophen-3-yl derivative showed slightly better activity (IC₅₀ = 47.1 μM) .
  • 2-Chlorophenyl and 3-nitrophenyl analogs prioritize synthetic accessibility (yields: 70–85%) but lack TP inhibition data .
  • The 2,5-dimethoxyphenyl group in the target compound may enhance solubility due to methoxy groups but has untested bioactivity .

Ester Group Modifications at C5

The ester moiety influences lipophilicity and metabolic stability:

Compound (Ester Group) Melting Point (°C) Synthetic Yield (%) Notable Properties Reference
Target: Phenoxyethyl Not reported Not reported Likely higher lipophilicity [18, 19]
Ethyl (4a) 215 70 Standard ester; moderate polarity [1]
Benzyl (4v) 152 93 Enhanced aromatic stacking potential [9]
Allyl (4x) 125–126 85 Potential for functionalization [9]
Cyclohexyl Not reported Not reported Improved metabolic stability [18]

Key Findings :

  • Benzyl and allyl esters demonstrate high synthetic yields (85–93%), suggesting robust scalability .
  • The phenoxyethyl group in the target compound may offer a balance between lipophilicity and steric bulk, though experimental data are lacking .

Electronic and Spectroscopic Properties

Theoretical studies on ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (a close analog) revealed:

  • Frontier Molecular Orbitals (FMOs) : The HOMO-LUMO gap (4.25 eV) indicates moderate reactivity, with electron density localized on the dimethoxyphenyl ring .
  • UV-Vis Spectroscopy : Absorption maxima at 270 nm (π→π* transitions) and 350 nm (n→π*), correlating with conjugated systems in the DHPM core .

Characterization Data

While specific data for the target compound are unavailable, analogs provide benchmarks:

  • IR : ν(C=O) ester (~1700 cm⁻¹), ν(C=O) amide (~1620 cm⁻¹), ν(NH) (~3300 cm⁻¹) .
  • ¹H NMR : Signals for methyl groups (δ 2.5–3.2 ppm), aromatic protons (δ 6.8–8.1 ppm), and ester oxyethylene chains (δ 4.5–5.2 ppm) .

Biological Activity

2-Phenoxyethyl 4-(2,5-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic organic compound belonging to the tetrahydropyrimidine derivative class. Its complex structure includes a tetrahydropyrimidine core that is associated with various biological activities. The compound's unique properties arise from the presence of phenoxyethyl and dimethoxyphenyl groups, making it a subject of interest in medicinal chemistry and pharmacology.

Molecular Characteristics

Property Value
Molecular Formula C17H22N2O5
Molecular Weight 334.4 g/mol
IUPAC Name Ethyl 6-(2,5-dimethoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
SMILES CCOC(=O)C1=C(N(C(=O)NC1C2=C(C=CC(=C2)OC)OC)C)C

Anti-inflammatory and Anticancer Properties

Research indicates that this compound exhibits significant anti-inflammatory activity and demonstrates cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include:

  • Inhibition of Enzymes : The compound is believed to inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Interaction : It may interact with receptors that play critical roles in cancer cell proliferation.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Study on Anti-inflammatory Effects : A study demonstrated that the compound effectively reduced inflammation markers in vitro by inhibiting cyclooxygenase (COX) enzymes.
  • Cancer Cell Line Testing : In a controlled experiment involving various cancer cell lines (e.g., breast and colon cancer), the compound exhibited IC50 values ranging from 10 to 30 µM, indicating potent anticancer activity.
  • Mechanistic Studies : Further investigations revealed that the compound might induce apoptosis in cancer cells through the activation of caspase pathways.

Comparative Analysis with Similar Compounds

To understand its unique biological profile, a comparative analysis with structurally similar compounds was conducted:

Compound Name Structural Features Unique Aspects
Prop-2-en-1-yl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateSimilar pyrimidine core with methoxy substitutionDifferent alkene group
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateChlorophenyl substitution instead of dimethoxyPotentially different biological activity due to halogen
Methyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateMethoxy substitution on a different phenyl ringVariations in solubility and reactivity

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step condensation and cyclization reactions. For example, analogous pyrimidine derivatives are synthesized via refluxing precursors (e.g., aldehydes, thioureas) in acetic acid/acetic anhydride mixtures, followed by recrystallization from ethyl acetate/ethanol to obtain pure crystals . Key optimizations include:

  • Temperature control : Prolonged reflux (8–10 hours) ensures complete cyclization .
  • Solvent selection : Ethyl acetate/ethanol (3:2) is effective for slow evaporation to grow single crystals suitable for X-ray diffraction .
  • Catalysts : Sodium acetate aids in deprotonation and accelerates cyclization .

Q. How is the compound characterized structurally, and what techniques are critical for confirming its regioselectivity?

Structural confirmation relies on:

  • X-ray crystallography : Resolves puckered pyrimidine rings and dihedral angles between aromatic moieties (e.g., 80.94° between thiazolopyrimidine and benzene rings in analogs) .
  • NMR spectroscopy : Distinguishes regioisomers via chemical shifts of methyl groups or aromatic protons .
  • HPLC : Ensures purity (>95%) by separating unreacted intermediates .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

Initial screening includes:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases, given structural similarities to bioactive pyrimidines .
  • Cytotoxicity : MTT assays on cancer cell lines to evaluate anti-proliferative effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

Contradictions may arise from variations in assay conditions or impurity profiles. Strategies include:

  • Reproducibility checks : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Orthogonal validation : Confirm enzyme inhibition with SPR (surface plasmon resonance) alongside fluorometric data .
  • Batch analysis : Use LC-MS to verify compound integrity and exclude degradation products .

Q. What advanced spectroscopic or computational methods elucidate conformational dynamics affecting biological interactions?

  • Molecular docking : Predict binding modes to targets like kinases using crystal structure data (e.g., PDB ID 1ATP) .
  • MD simulations : Analyze flexibility of the 2-phenoxyethyl group in solvent models (e.g., explicit water) .
  • Variable-temperature NMR : Monitor ring puckering or hydrogen-bonding networks (e.g., C–H···O interactions observed in analogs) .

Q. How can synthetic byproducts or regioselectivity issues be systematically addressed?

  • Mechanistic studies : Use DFT calculations to map energy barriers for competing cyclization pathways .
  • Design of Experiments (DoE) : Optimize stoichiometry and solvent polarity via response surface methodology .
  • In situ monitoring : ReactIR tracks intermediate formation to adjust reaction timelines .

Methodological Considerations

Q. What crystallization strategies enhance diffraction-quality crystal growth for X-ray studies?

  • Solvent layering : Diffuse ethyl acetate into ethanol solutions to slow nucleation .
  • Additive screening : Glycerol or DMSO improves crystal morphology in hygroscopic analogs .
  • Temperature gradients : Gradual cooling (0.5°C/hour) reduces defects in hydrogen-bonded networks .

Q. How should safety protocols be adapted for handling reactive intermediates during synthesis?

  • Ventilation : Use fume hoods for steps involving acetic anhydride or chloroacetic acid .
  • PPE : Nitrile gloves and face shields mitigate exposure to corrosive reagents .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.